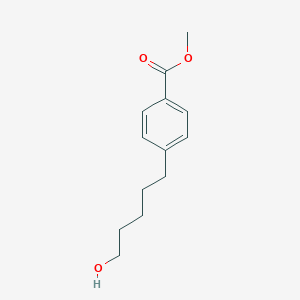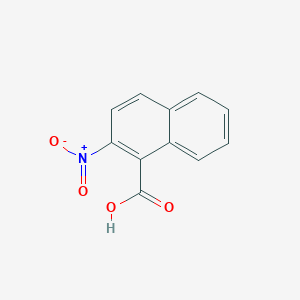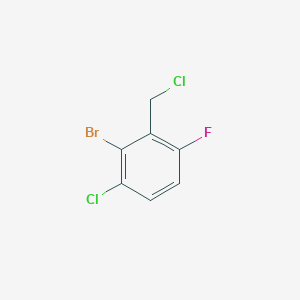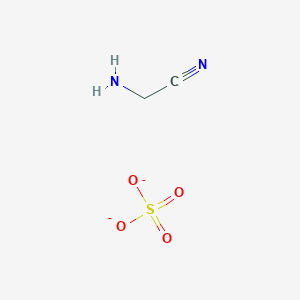
2-Aminoacetonitrile;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
2-Aminoacetonitrile sulfate can be synthesized through a multi-step process. One common method involves the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to produce aminoacetonitrile. This intermediate is then reacted with a methanol solution of sulfuric acid to yield 2-aminoacetonitrile sulfate .
Condensation Reaction: Ammonium chloride, formaldehyde, and water are mixed in a reactor and cooled to below 0°C. A 30-40% aqueous solution of sodium cyanide is added dropwise, followed by acetic acid. The reaction mixture is stirred for 1-2 hours at below 0°C, then filtered and centrifuged to obtain aminoacetonitrile.
Sulfuric Acid Reaction: The aminoacetonitrile is reacted with a methanol solution of sulfuric acid at 30-35°C for 1-2 hours.
Industrial Production Methods
Industrial production of 2-aminoacetonitrile sulfate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
2-Aminoacetonitrile sulfate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to produce glycine, a simple amino acid.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of the amino and nitrile groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Aminoacetonitrile sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential role in prebiotic chemistry and the origin of life.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-aminoacetonitrile sulfate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholine agonist, causing spastic paralysis in nematodes, leading to their rapid expulsion from the host . The compound’s bifunctional nature allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
2-Aminoacetonitrile sulfate can be compared with other similar compounds such as:
Aminoacetonitrile: The base compound without the sulfate group, used in similar applications but with different reactivity and solubility properties.
Glycinonitrile: Another name for aminoacetonitrile, highlighting its relationship to glycine.
Acetonitrile: A simpler nitrile compound used primarily as a solvent in organic synthesis.
The uniqueness of 2-aminoacetonitrile sulfate lies in its sulfate group, which enhances its solubility in water and its reactivity in certain chemical reactions.
特性
分子式 |
C2H4N2O4S-2 |
|---|---|
分子量 |
152.13 g/mol |
IUPAC名 |
2-aminoacetonitrile;sulfate |
InChI |
InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4)/p-2 |
InChIキー |
GTGIXCPOLMWQTC-UHFFFAOYSA-L |
正規SMILES |
C(C#N)N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


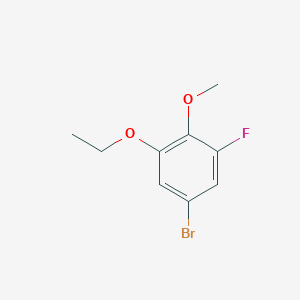
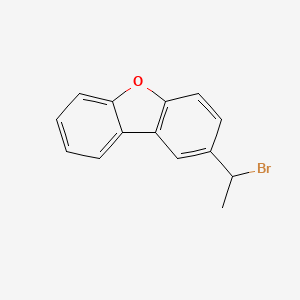
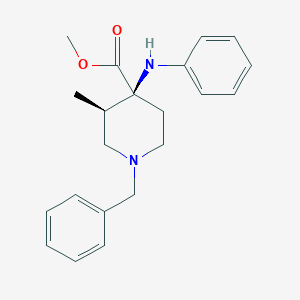
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
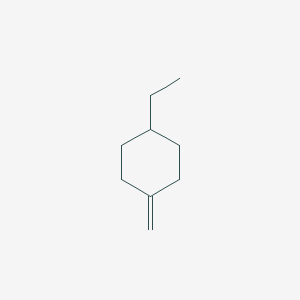
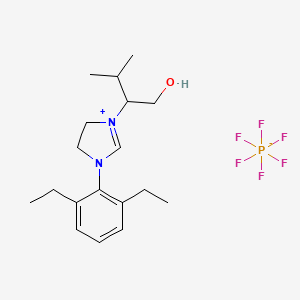
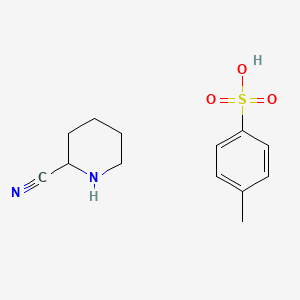
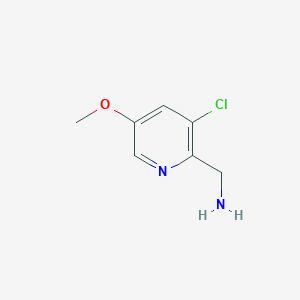
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
